1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone
Description
1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound featuring a bipiperidinyl core substituted with a methoxy group and linked via a sulfonyl bridge to a phenyl ethanone moiety. Its molecular formula is C₂₄H₃₀N₂O₄S, with a molecular weight of 466.58 g/mol.
Properties
IUPAC Name |
1-[4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-15(22)16-3-5-19(6-4-16)26(23,24)21-13-7-17(8-14-21)20-11-9-18(25-2)10-12-20/h3-6,17-18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFDPNQALOTWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the bipiperidine moiety: This can be achieved through a series of reactions starting from piperidine derivatives.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the methoxyphenyl group: This can be done through etherification reactions using methoxyphenols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, stabilizing the molecule and facilitating its binding to targets. The bipiperidine moiety may interact with hydrophobic pockets in proteins, enhancing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Bipiperidine vs.
- Methoxy vs. Chloro/Methyl Substituents : The methoxy group in the target compound enhances water solubility relative to lipophilic chloro () or methyl () analogs.
- Sulfonyl Linkage: All analogs utilize sulfonyl groups, but the target’s sulfonylphenyl-ethanone motif differs from sulfonamides () or indolinyl-sulfonyl () derivatives, affecting electronic properties.
Biological Activity
1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone, with the CAS number 1705180-66-0, is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 380.5 g/mol. The compound features a bipiperidine structure linked to a sulfonyl group and an ethanone moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1705180-66-0 |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit selective inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme associated with inflammation and pain pathways. Inhibiting COX-2 can reduce the synthesis of pro-inflammatory prostaglandins, making it a target for anti-inflammatory drug development .
The compound likely exerts its effects through the following mechanisms:
- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX-2, it reduces the levels of inflammatory mediators.
- Regulation of Apoptosis : Studies suggest that COX-2-derived prostaglandins can inhibit apoptosis in certain cell types. Therefore, inhibitors like this compound may promote apoptosis in cancer cells by disrupting these pathways .
Case Studies
- In Vitro Studies : A study on similar bipiperidine derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines. These results suggest that the compound could be effective in cancer therapy by targeting growth factor signaling pathways .
- Animal Models : In vivo experiments have shown that compounds with similar structures can significantly reduce tumor growth in models of colorectal cancer. This highlights the potential therapeutic applications for treating malignancies through COX-2 inhibition .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other known COX inhibitors.
| Compound Name | COX Selectivity | Biological Activity |
|---|---|---|
| Celecoxib | High | Anti-inflammatory |
| Rofecoxib | High | Analgesic properties |
| This compound | Moderate | Potential anti-cancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
